molecular formula Ce2 O12 S3 . 8 H2 O B078412 Cerium(III) sulfate octahydrate CAS No. 10450-59-6

Cerium(III) sulfate octahydrate

Cat. No.: B078412
CAS No.: 10450-59-6
M. Wt: 712.6 g/mol
InChI Key: PQBKXYUMEMUVIH-UHFFFAOYSA-H
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Description

Cerium(III) sulfate octahydrate, also known as cerous sulfate, is an inorganic compound with the chemical formula Ce₂(SO₄)₃·8H₂O. It is a white to off-white solid that is moderately soluble in water and acids. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Cerium(III) sulfate octahydrate is an inorganic compound with the formula Ce2(SO4)3·8H2O . It is primarily used as an industrial antioxidant, waterproofing material, and etching agent for integrated circuits . It is also an important raw material for polishing . The primary targets of this compound are the materials it interacts with during these processes.

Pharmacokinetics

It is soluble in water , which could influence its distribution and elimination in a hypothetical biological system.

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is hygroscopic and begins to decompose above 600°C . Its solubility in water decreases with rising temperature . These properties can affect its stability, efficacy, and action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(III) sulfate octahydrate can be synthesized by dissolving cerium(III) oxide or cerium(III) hydroxide in sulfuric acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium-containing ores with sulfuric acid. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cerium(III) sulfate octahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cerium(III) sulfate octahydrate can be compared with other cerium compounds such as:

Uniqueness: this compound is unique due to its moderate solubility in water and acids, its ability to undergo various redox reactions, and its applications in diverse fields ranging from chemistry to industry .

Properties

IUPAC Name

cerium(3+);trisulfate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ce.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBKXYUMEMUVIH-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ce2H16O20S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10450-59-6
Record name Cerous sulfate octahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerium(III) sulfate octahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEROUS SULFATE OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93EJ24I557
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(III) sulfate octahydrate
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Cerium(III) sulfate octahydrate
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Cerium(III) sulfate octahydrate
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Cerium(III) sulfate octahydrate
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Cerium(III) sulfate octahydrate
Reactant of Route 6
Cerium(III) sulfate octahydrate

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